2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10F2O3 and a molecular weight of 228.19 g/mol This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a 4-methoxyphenyl group, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a 4-methoxyphenyl-substituted alkene, using a difluorocarbene source. The reaction conditions typically include the use of a strong base, such as potassium tert-butoxide, and a difluorocarbene precursor, such as difluoromethylene phosphobetaine .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclopropane-1-carboxylic acid: Lacks the 4-methoxyphenyl group.
3-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Lacks the difluoro substitution on the cyclopropane ring.
Uniqueness
2,2-Difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the difluoro substitution and the 4-methoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10F2O3 |
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Molecular Weight |
228.19 g/mol |
IUPAC Name |
2,2-difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O3/c1-16-7-4-2-6(3-5-7)8-9(10(14)15)11(8,12)13/h2-5,8-9H,1H3,(H,14,15) |
InChI Key |
OXLKKLUKMWKWKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C2(F)F)C(=O)O |
Origin of Product |
United States |
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